molecular formula C13H15Cl2NO4 B12111275 2,4-Dichlorophenoxyacetylvaline CAS No. 7407-66-1

2,4-Dichlorophenoxyacetylvaline

Cat. No.: B12111275
CAS No.: 7407-66-1
M. Wt: 320.16 g/mol
InChI Key: GPBUKZZLRKVOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorophenoxyacetylvaline: is a synthetic organic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and valine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenoxyacetylvaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: Using large reactors to handle the exothermic reaction between 2,4-dichlorophenol and chloroacetic acid.

    Automated Coupling with Valine: Employing automated systems to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenoxyacetylvaline can undergo several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.

    Reduction: Formation of 2,4-dichlorophenoxyethanol derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2,4-Dichlorophenoxyacetylvaline has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxyacetic acid derivatives.

    Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to plant hormones.

    Medicine: Explored for its potential as a prodrug, where the valine moiety could enhance the bioavailability of the active phenoxyacetic acid derivative.

    Industry: Utilized in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenoxyacetylvaline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism due to the presence of the valine moiety.

    Pathways Involved: It may affect pathways related to protein synthesis and degradation, influencing cellular processes.

Comparison with Similar Compounds

2,4-Dichlorophenoxyacetylvaline can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but lacking the valine moiety.

    2,4-Dichlorophenoxyacetylglycine: Another derivative where glycine replaces valine, potentially altering its biological activity.

    2,4-Dichlorophenoxyacetylalanine: Similar to the valine derivative but with alanine, which may affect its solubility and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a herbicidal phenoxyacetic acid moiety with an amino acid, which could provide dual functionality in biological systems and enhance its applicability in various fields.

Properties

CAS No.

7407-66-1

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.16 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H15Cl2NO4/c1-7(2)12(13(18)19)16-11(17)6-20-10-4-3-8(14)5-9(10)15/h3-5,7,12H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

GPBUKZZLRKVOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.